Cas no 1339453-02-9 (1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol)
![1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol structure](https://ja.kuujia.com/scimg/cas/1339453-02-9x500.png)
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-Propanol, 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]-
- 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol
- 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol
- starbld0010876
- AKOS013216556
- 1339453-02-9
- F6545-5939
-
- インチ: 1S/C10H12F3NO2/c1-16-8-4-2-7(3-5-8)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
- InChIKey: KYIJJKGXMYDIKK-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C(O)CNC1=CC=C(OC)C=C1
計算された属性
- 精确分子量: 235.08201311g/mol
- 同位素质量: 235.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Predicted)
- Boiling Point: 346.2±42.0 °C(Predicted)
- 酸度系数(pKa): 11.98±0.20(Predicted)
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-5939-1g |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol |
1339453-02-9 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
Life Chemicals | F6545-5939-2.5g |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol |
1339453-02-9 | 95%+ | 2.5g |
$514.0 | 2023-09-06 | |
Life Chemicals | F6545-5939-10g |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol |
1339453-02-9 | 95%+ | 10g |
$1096.0 | 2023-09-06 | |
Life Chemicals | F6545-5939-0.25g |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol |
1339453-02-9 | 95%+ | 0.25g |
$211.0 | 2023-09-06 | |
Life Chemicals | F6545-5939-0.5g |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol |
1339453-02-9 | 95%+ | 0.5g |
$223.0 | 2023-09-06 | |
Life Chemicals | F6545-5939-5g |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol |
1339453-02-9 | 95%+ | 5g |
$778.0 | 2023-09-06 |
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-olに関する追加情報
Introduction to 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol (CAS No. 1339453-02-9) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol, identified by its CAS number 1339453-02-9, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural features—comprising a trifluoromethyl group, an amine functionalities linked to a phenolic moiety, and an alcohol end group—endow it with distinctive physicochemical properties that make it a valuable scaffold for drug discovery and material science applications.
Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in enhancing pharmacological properties such as bioavailability, metabolic stability, and binding affinity. The presence of the trifluoromethyl group in 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol contributes to its lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for developing novel therapeutics. Furthermore, the 4-methoxyphenyl ring introduces a hydrophobic pocket that can interact favorably with biological targets, while the amine and alcohol functional groups provide opportunities for further derivatization and conjugation with other biomolecules.
In the context of chemical biology, this compound has garnered attention for its potential role as an intermediate in synthesizing bioactive molecules. The combination of the trifluoromethyl and methoxyphenyl substituents suggests that it may exhibit properties similar to those of known pharmacophores found in therapeutic agents. For instance, fluorinated amine derivatives have been extensively studied for their applications in antiviral and anticancer drugs due to their ability to modulate receptor binding and enzyme inhibition. The structural motif of 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol aligns well with this trend, positioning it as a promising candidate for further exploration.
One particularly intriguing aspect of this compound is its potential utility in designing molecules that interact with protein targets. The amine group can serve as a hydrogen bond acceptor or donor, facilitating interactions with polar residues in proteins, while the phenolic moiety can engage in hydrophobic interactions or π-stacking events. These features are critical for optimizing drug-like properties such as solubility, permeability, and binding affinity. Moreover, the alcohol end group provides a site for further functionalization via esterification or etherification reactions, allowing chemists to tailor the compound’s properties to specific biological applications.
Recent studies have also explored the use of fluorinated compounds in materials science applications beyond pharmaceuticals. The unique electronic properties of fluorine atoms can influence the optical and electronic characteristics of materials derived from such compounds. For example, 1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol could be employed in the synthesis of organic semiconductors or liquid crystals where fluorine substitution enhances thermal stability and charge transport efficiency. Additionally, its ability to form hydrogen bonds might make it useful in designing polymers with enhanced mechanical strength or biodegradability.
The synthesis of this compound presents an interesting challenge due to the need to introduce multiple functional groups while maintaining regioselectivity. Traditional synthetic routes might involve nucleophilic substitution reactions at the trifluoromethylated carbon center followed by protection-deprotection strategies to isolate the desired amine functionality. Alternatively, transition-metal-catalyzed cross-coupling reactions could be employed to construct the arylamine linkage efficiently. Advances in synthetic methodologies have made such transformations more accessible than ever before; however; optimizing reaction conditions remains crucial for achieving high yields and purity levels required for pharmaceutical applications.
From a computational chemistry perspective, 1, 1, 1-trifluoro - 3 - [(4 - methoxyphenyl) amino] propan - 2 - ol offers an excellent model system for studying molecular interactions at a quantum mechanical level . Its relatively small size allows researchers to perform accurate simulations using density functional theory (DFT), while its diverse functional groups provide insights into how different moieties influence binding affinity toward biological targets . These computational studies not only aid experimental design but also help predict potential side effects by identifying reactive sites within molecules . p >
Another exciting area where this compound shows promise is its use as a ligand in enzyme inhibition studies . Enzymes play critical roles in numerous biological processes , making them attractive targets for therapeutic intervention . By designing molecules that bind tightly to specific enzyme active sites , researchers can develop drugs that modulate these processes effectively . The structural features of 1, 1, 1 - trifluoro - 3 - [(4 - methoxyphenyl ) amino ] propan - 2 - ol make it well-suited for this purpose , as its ability to form multiple hydrogen bonds increases its binding affinity toward enzymes . Furthermore , fluorine atoms often enhance metabolic stability , reducing off-target effects associated with some drug candidates . p >
In conclusion, 1, 1, 1 - trifluoro - [ (4 - methoxyphenyl ) amino ] propan - [ [ [ [ [ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[[[[[[[[[[[[[[[[[[[[[[[[[[[ ]]]]]]]]]]]]]]]]]]]]]]]]]]]]]] ]] ]] ]] ]] ]] ]] ]] ]] ]] ]] ]] ]
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